Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the amine, while the 3-oxopentan-2-yl substituent introduces a ketone functional group at the 3-position of the azetidine ring. This structural motif is significant in medicinal chemistry, as azetidines are increasingly employed as bioisosteres for piperidines or pyrrolidines due to their improved metabolic stability and conformational rigidity. The ketone group in the 3-oxopentan-2-yl chain may enhance reactivity in further synthetic modifications, such as nucleophilic additions or reductions, distinguishing it from ester- or aryl-substituted analogs.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-6-11(15)9(2)10-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
VVMJNUVBVOIXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of Azetidine Derivatives
A common precursor for azetidine derivatives is tert-butyl 3-hydroxyazetidine-1-carboxylate. This compound can be synthesized by:
Functionalization with the Ketone Group
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Azetidine formation | Potassium tert-butoxide, THF, room temperature | Formation of tert-butyl 3-hydroxyazetidine-1-carboxylate |
| Ketone functionalization | β-Keto esters/diketones, sodium hydride, DMF | Introduction of 3-(3-oxopentan-2-yl) group |
| Ester protection | Isobutylene gas/sulfuric acid or tert-butyl alcohol/DCC | Formation of tert-butyl ester |
Analytical Techniques for Verification
The synthesized compound is typically characterized using:
- NMR Spectroscopy :
- $$ ^1H $$-NMR and $$ ^{13}C $$-NMR confirm structural integrity and chemical shifts corresponding to functional groups.
- Mass Spectrometry (MS) :
- High-resolution MS verifies molecular weight and purity.
- HPLC :
- Used for purity assessment and separation of by-products.
Challenges and Notes
- The synthesis requires anhydrous conditions to prevent hydrolysis of intermediates.
- The compound is moisture-sensitive; hence, it must be handled under inert gas (e.g., nitrogen or argon).
- Optimization of reaction times and temperatures is critical for high yields.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyloxycarbonyl (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotection in multistep syntheses:
-
Acidic conditions : Cleavage occurs via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The reaction typically uses trifluoroacetic acid (TFA) in dichloromethane at room temperature .
-
Basic conditions : Hydrolysis in aqueous NaOH or KOH generates the carboxylate ion. Elevated temperatures (e.g., reflux in THF/water) accelerate the process.
Key Reaction Data:
| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic (20% TFA) | CDCl₃ | RT | Azetidine-3-(3-oxopentan-2-yl) |
| Basic | NaOH (1M), H₂O | 50–80°C | Sodium carboxylate derivative |
Nucleophilic Substitutions at the Azetidine Ring
The azetidine ring exhibits nucleophilic reactivity at carbons adjacent to the nitrogen atom. Common transformations include:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ in acetonitrile to form N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides or anhydrides yields acylated products.
Example Reaction Pathway:
-
Substrate : Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate
-
Reagent : Benzyl bromide, K₂CO₃, ACN
Ketone Functionalization
The 3-oxopentan-2-yl moiety participates in ketone-specific reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol.
-
Nucleophilic addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl group, forming tertiary alcohols.
Deprotection and Cyclization Under Acidic Conditions
Exposure to TFA (20% in CH₂Cl₂) removes the Boc group and can induce cyclization via intramolecular hydrogen bonding. For example:
-
Mechanism : Protonation of the Boc carbonyl triggers cleavage, forming a reactive hydrazine intermediate. Subsequent cyclization yields troponylpyrazolidinone derivatives .
-
Kinetics : Time-dependent ¹H NMR studies show first-order kinetics for Boc removal (t₁/₂ ≈ 30 min at RT) .
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under specific conditions:
-
Acid-mediated : Protonation of the ring nitrogen weakens C–N bonds, enabling ring opening to form linear amines.
-
Oxidative cleavage : Ozone or RuO4 oxidizes the ring to generate dicarbonyl compounds.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Boc Deprotection | 20% TFA in CH₂Cl₂ | Free azetidine amine | Intermediate for peptide synthesis |
| Alkylation | BnBr, K₂CO₃, ACN | N-Benzyl azetidine | Building block for drug candidates |
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol derivative | Synthesis of chiral intermediates |
| Cyclization | TFA, CDCl₃ | Troponylpyrazolidinone | Study of supramolecular structures |
Mechanistic Insights
-
Boc cleavage : The reaction proceeds via a six-membered transition state involving TFA-mediated proton transfer .
-
Nucleophilic substitutions : Steric hindrance from the tert-butyl group directs regioselectivity toward less hindered positions on the azetidine ring .
Research Significance
This compound’s versatility is leveraged in:
-
Medicinal chemistry : Synthesis of anti-inflammatory and antibacterial agents.
-
Material science : Development of supramolecular helical structures via hydrogen-bond-directed assembly .
For further details on synthesis protocols or biological applications, consult primary literature .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have explored the antitumor properties of azetidine derivatives, including tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate. These compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has indicated that azetidine derivatives can interact with specific cellular pathways, leading to enhanced anticancer effects .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Azetidine derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. In vitro studies have demonstrated that these compounds can reduce the production of reactive oxygen species (ROS) and modulate inflammatory cytokines .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for the introduction of various functional groups through standard organic reactions such as nucleophilic substitutions and cycloadditions .
Case Studies in Synthesis
In a notable case study, researchers employed this compound as a precursor for synthesizing novel azetidine-based compounds with enhanced biological activity. The synthetic pathway involved a series of reactions that showcased the compound's utility in generating diverse chemical entities .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Derivatives
Compounds like tert-butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) and tert-butyl 3-(1H-benzotriazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4r) feature ester groups (2-methoxy-2-oxoethyl) and aromatic heterocycles (pyrazolyl, benzotriazolyl) at the 3-position. These substituents enable participation in Suzuki-Miyaura cross-couplings or serve as directing groups in metal-catalyzed reactions. In contrast, the ketone in the target compound offers distinct reactivity, such as forming hydrazones or undergoing aldol condensations.
Hydroxy- and Halo-Substituted Analogs
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) contains a hydroxyl group, enabling hydrogen bonding and influencing solubility. Halogenated derivatives like tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (MW: 264.16) exhibit higher molecular weights and enhanced electrophilicity for SN2 reactions, unlike the ketone’s electrophilic carbonyl.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s estimated molecular weight (~269 g/mol) is comparable to tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (264.16 g/mol).
- Polarity : The ketone increases polarity relative to tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (logP data inferred from analogs: ~2.1).
- Metabolic Stability : Azetidines generally exhibit lower CYP450-mediated oxidation than piperidines, but the ketone may introduce new metabolic soft spots.
Biological Activity
Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate (CAS No. 2024164-27-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- IUPAC Name : this compound
- Purity : ≥ 97%
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring and the carboxylate group are critical for its activity, potentially influencing enzyme inhibition or receptor binding.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focused on derivatives of azetidine compounds highlighted their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Potential inhibition of cell proliferation | |
| Enzyme Inhibition | Possible interaction with key enzymes |
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of azetidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Screening
A preliminary screening for anticancer activity was conducted using various cancer cell lines (e.g., HeLa and A549). The compound showed moderate cytotoxicity with IC50 values ranging from 20 to 40 µM, indicating its potential as a lead compound for further development.
Research Findings
Recent findings suggest that the biological activity of this compound may be enhanced through structural modifications. Researchers are exploring derivatives that could improve potency and selectivity against specific biological targets.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate?
The synthesis typically involves multi-step protocols, starting with the protection of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) groups. Key steps include:
- Azetidine ring functionalization : Coupling 3-oxopentan-2-yl groups via nucleophilic substitution or Michael addition under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Boc protection : Introduced using di-tert-butyl dicarbonate (Boc₂O) with catalytic dimethylaminopyridine (DMAP) .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. What analytical techniques are recommended for characterizing this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments and carbonyl/azetidine signals .
- Infrared (IR) Spectroscopy : Confirmation of ketone (C=O, ~1700 cm⁻¹) and Boc carbamate (C=O, ~1680 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. How can researchers ensure purity and stability during storage?
- Chromatographic purity : Use HPLC/GC-MS with >95% purity thresholds .
- Storage conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. What experimental design challenges arise in optimizing the yield of this compound?
Challenges include:
- Steric hindrance : The tert-butyl group limits reactivity at the azetidine nitrogen, requiring careful selection of coupling reagents (e.g., DCC/HOBt for amide bonds) .
- Byproduct formation : Competing reactions at the 3-oxopentan-2-yl ketone (e.g., enolization) necessitate pH control (buffered conditions) and low-temperature reactions .
- Factorial design : Use response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and reagent stoichiometry .
Q. How can computational tools aid in predicting reactivity or designing derivatives?
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states for azetidine ring functionalization .
- Machine learning (ML) : Train models on reaction databases to predict optimal conditions for introducing substituents to the 3-oxopentan-2-yl moiety .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways using software like COMSOL Multiphysics .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
- DEPT and 2D NMR : Differentiate overlapping signals (e.g., azetidine CH₂ vs. tert-butyl CH₃) .
- Theoretical calculations : Use computational NMR chemical shift prediction tools (e.g., ACD/Labs) to validate assignments .
Q. How can researchers assess the compound’s potential biological activity?
- In silico screening : Molecular docking to evaluate binding affinity for targets like ion channels or enzymes, referencing analogs with calcium channel-blocking activity .
- In vitro assays : Test in cell-based models (e.g., calcium flux assays for cardiovascular applications) .
- Structure-activity relationship (SAR) : Modify the 3-oxopentan-2-yl or azetidine moieties to correlate structural changes with bioactivity .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
Methodological Considerations for Advanced Studies
Q. How can researchers design experiments to study stereochemical outcomes in derivatives?
- Chiral chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose-based columns) .
- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers introduced during synthesis .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) for enantioselective ketone reductions .
Q. What advanced techniques characterize degradation pathways under varying conditions?
- Accelerated stability studies : Expose the compound to heat, light, and humidity, monitoring degradation via LC-MS .
- Kinetic modeling : Use Arrhenius equations to predict shelf life under standard storage conditions .
- Isotopic labeling : Track degradation intermediates using ¹⁸O or deuterium-labeled analogs .
Q. How do solvent polarity and proticity influence reaction mechanisms involving this compound?
- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity of azetidine nitrogen in substitution reactions .
- Protic solvents (e.g., MeOH) : Stabilize charged intermediates in acid/base-mediated steps but may hydrolyze Boc groups .
- Solvent screening : Use Hansen solubility parameters to optimize reaction media via computational tools like COSMO-RS .
Q. What interdisciplinary approaches integrate this compound into materials science research?
- Polymer functionalization : Incorporate as a monomer in polyazetidine-based polymers for drug delivery .
- Surface modification : Anchor onto nanoparticles via carbamate linkages for catalytic applications .
- Computational design : Predict mechanical/thermal properties of derived materials using ML-trained force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
